molecular formula C20H15FN2O2S B2882066 1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326830-26-5

1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2882066
CAS No.: 1326830-26-5
M. Wt: 366.41
InChI Key: USIJFAJPMUXRLU-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The compound you mentioned seems to be a derivative of thieno[3,2-d]pyrimidine. It has a fluorophenyl group and a methylphenyl group attached to it, which could potentially influence its properties and biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thieno[3,2-d]pyrimidines can undergo a variety of reactions, including cyclization, substitution, and addition reactions .

Scientific Research Applications

Antibacterial Applications

1-[(3-Fluorophenyl)methyl]-3-(2-Methylphenyl)-1H,2H,3H,4H-Thieno[3,2-d]pyrimidine-2,4-dione and its derivatives have shown potential antibacterial properties. A study focused on synthesizing various substituted thieno[2,3-d]pyrimidines, including this compound, demonstrating their effectiveness in inhibiting bacterial growth (More, Chandra, Nargund, & Nargund, 2013).

Potential in Cancer Treatment

Thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer activities. A specific study synthesized a compound structurally similar to this compound and tested its efficacy against cancer cells, revealing promising results (Miao, Yan, & Zhao, 2010).

Analgesic and Anti-inflammatory Properties

Research has shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant analgesic and anti-inflammatory properties. For instance, a series of 1,3-disubstituted thieno[2,3-d]pyrimidine-2,4-diones were synthesized and tested, demonstrating superior analgesic and anti-inflammatory effects compared to conventional drugs, with minimal ulcerogenic activity (Romeo et al., 1998).

Applications in Sensor Technology

Compounds based on the thieno[3,2-d]pyrimidine structure have been used in the development of fluorescent probes and sensors. A study on a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, which share structural similarities with this compound, revealed their utility in detecting biologically or environmentally relevant species due to their strong fluorescence intensity and sensitivity to protons and polarity (Muraoka, Obara, & Ogawa, 2016).

Synthesis and Structural Analysis

Various studies have been conducted on the synthesis and structural analysis of thieno[3,2-d]pyrimidine derivatives. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields (Hirohashi, Inaba, & Yamamoto, 1976).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Thieno[3,2-d]pyrimidines are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The exact mechanism of action would depend on the target molecule or pathway in the biological system.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c1-13-5-2-3-8-16(13)23-19(24)18-17(9-10-26-18)22(20(23)25)12-14-6-4-7-15(21)11-14/h2-11,17-18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUCVZDLFDWBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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